molecular formula C21H19NO2S B5161581 2-phenoxy-N-{4-[(phenylthio)methyl]phenyl}acetamide

2-phenoxy-N-{4-[(phenylthio)methyl]phenyl}acetamide

Cat. No.: B5161581
M. Wt: 349.4 g/mol
InChI Key: PHMNKSAWJPPRFI-UHFFFAOYSA-N
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Description

2-phenoxy-N-{4-[(phenylthio)methyl]phenyl}acetamide, also known as PTMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and biotechnology. PTMPA is a white crystalline solid that is soluble in organic solvents and is widely used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-{4-[(phenylthio)methyl]phenyl}acetamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. In particular, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In particular, this compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation and pain.

Advantages and Limitations for Lab Experiments

2-phenoxy-N-{4-[(phenylthio)methyl]phenyl}acetamide has several advantages as a reagent for laboratory experiments. It is relatively easy to synthesize and is readily available from commercial suppliers. Additionally, this compound is stable under a wide range of conditions and is soluble in a variety of organic solvents.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound can be toxic to cells at high concentrations, and its effects on biological systems can be difficult to predict.

Future Directions

There are several potential future directions for research on 2-phenoxy-N-{4-[(phenylthio)methyl]phenyl}acetamide. One area of interest is the development of new drugs based on the anti-inflammatory and analgesic properties of this compound. Another area of interest is the development of new herbicides based on the herbicidal properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biological systems.

Synthesis Methods

2-phenoxy-N-{4-[(phenylthio)methyl]phenyl}acetamide can be synthesized using a variety of methods, including the reaction of 4-[(phenylthio)methyl]aniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

2-phenoxy-N-{4-[(phenylthio)methyl]phenyl}acetamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
In the field of agriculture, this compound has been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides to control weed growth in crops.
In the field of biotechnology, this compound has been used as a reagent in the synthesis of various organic compounds, including peptides and nucleic acids.

Properties

IUPAC Name

2-phenoxy-N-[4-(phenylsulfanylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S/c23-21(15-24-19-7-3-1-4-8-19)22-18-13-11-17(12-14-18)16-25-20-9-5-2-6-10-20/h1-14H,15-16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMNKSAWJPPRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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